DNA methylation is a critical epigenetic modification that plays a significant role in gene regulation, development, and disease. Among the various types of DNA methylation, N3-methyladenine (3-MeA) and N6-methyladenine (6-mA) are notable for their involvement in cellular processes and potential therapeutic applications. This comprehensive analysis focuses on 3-MeA, particularly its mechanism of action and applications in various fields, as informed by current research findings.
The unique properties of 3-MeA have implications for its use in various fields, particularly in the treatment of resistant tumors. The ability of 3-MeA to induce cell death pathways selectively in tumor cells presents a novel pharmacological strategy for cancer therapy. By exploiting the cellular response to N3-adenine-selective methylating agents, it may be possible to develop treatments for tumors that are unresponsive to classical wide-spectrum methylating agents1.
In addition to its potential in cancer therapy, the study of 3-MeA also contributes to our understanding of DNA–protein interactions and the regulation of cellular processes. For example, the research on N6-methyl-adenine, which is structurally similar to 3-MeA, has revealed its role in DNA–protein interactions across various organisms, including bacteria, where it is involved in chromosome replication, DNA repair, and virulence2. Although the direct applications of 3-MeA in these areas are not detailed in the provided papers, the study of methylation patterns can inform broader biological insights and therapeutic approaches.
3-Methyl Adenine-d3 is classified as a purine derivative, specifically an alkylated adenine. It is derived from adenine, which is one of the four nucleobases in the nucleic acids DNA and RNA. The "d3" designation indicates that this compound contains three deuterium atoms, which are isotopes of hydrogen. This isotopic labeling allows for precise tracking and analysis in various experimental setups, particularly in mass spectrometry and nuclear magnetic resonance spectroscopy.
The synthesis of 3-Methyl Adenine-d3 involves several chemical reactions that modify the parent compound, 3-Methyl Adenine. The general approach to synthesizing deuterated compounds includes:
The synthesis parameters may include:
The molecular structure of 3-Methyl Adenine-d3 can be described as follows:
3-Methyl Adenine-d3 participates in various chemical reactions primarily related to its role as an autophagy inhibitor. Key reactions include:
The mechanism by which 3-Methyl Adenine-d3 exerts its effects involves several key processes:
The applications of 3-Methyl Adenine-d3 span several scientific domains:
3-Methyl Adenine-d3 (CAS 110953-39-4) is a deuterium-labeled derivative of the autophagy modulator 3-Methyladenine (3-Methyladenine, CAS 5142-23-4). Its molecular formula is C₆H₄D₃N₅, with a molecular weight of 152.17 g/mol, reflecting a +3 Da mass shift from the non-deuterated analog (149.15 g/mol) [3] [7] [8]. The compound features a purine ring system with a trideuteriomethyl (-CD₃) group at the N3 position and an amino group at C6, preserving the canonical hydrogen-bonding topology of adenine derivatives [8] [9]. Key structural identifiers include:
X-ray crystallography data is unavailable in the search results, but mass spectrometry confirms the M+3 isotopic mass shift pattern, a signature diagnostic for deuterated analogs [7] [9]. The compound typically presents as an off-white to light yellow solid with >95% chemical purity (HPLC) and solubility in dimethyl sulfoxide (41.67 mg/mL, 273.84 mM) [2] [8].
The deuterated and non-deuterated compounds exhibit near-identical in vitro biochemical activity but diverge in analytical detectability and metabolic stability. Both forms inhibit class III phosphoinositide 3-kinase (PI3K), disrupting phosphatidylinositol 3-phosphate production essential for autophagosome formation [1] [6]. However, 3-Methyl Adenine-d3 enables differentiation from endogenous purines in mass spectrometry-based assays due to its +3 Da mass shift, facilitating unambiguous tracking in cellular uptake and distribution studies [3] [9].
Table 2: Molecular Property Comparison
Property | 3-Methyl Adenine-d3 | 3-Methyladenine |
---|---|---|
Molecular Weight | 152.17 g/mol | 149.15 g/mol |
Exact Mass | 152.089 | 149.070 |
CAS Number | 110953-39-4 | 5142-23-4 |
Boiling Point/Melting Point | Not reported | Not reported |
LogP (Partition Coefficient) | 0.526 | 0.526 (calculated identical) |
Autophagy Inhibition IC₅₀ | Not quantified | 10 mM (in rat microglia models) |
Critically, both compounds exhibit a biphasic effect on autophagy: transient suppression of class III PI3K initially inhibits autophagy, but prolonged exposure (>6–9 hours) in nutrient-rich conditions paradoxically enhances autophagic flux due to persistent inhibition of class I PI3K and downstream mTOR suppression [1]. This dual behavior is preserved in the deuterated analog, as confirmed by LC3-II immunoblotting and p62 degradation assays in mammalian cells [1] [6]. The deuterium labeling does not alter this fundamental pharmacology but provides superior resolution in pulse-chase experiments studying temporal dynamics of autophagy modulation [9].
In radiation-induced brain injury models, both compounds equivalently reduce neuronal apoptosis and microglial activation by inhibiting excessive autophagy, demonstrating functional interchangeability in pathophysiological contexts [6]. However, 3-Methyl Adenine-d3 offers advantages in isotope dilution mass spectrometry for quantifying tissue distribution, where co-eluting endogenous purines obscure non-deuterated 3-Methyladenine detection [9] [10].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0